Rheediaxanthone A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rheediaxanthone A is a naturally occurring xanthone compound isolated from the root bark of Rheedia benthamiana, a plant belonging to the Guttiferae family . Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: Rheediaxanthone A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the root bark of Rheedia benthamiana using organic solvents such as ethanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then extracted using solvents, followed by purification through chromatographic methods .

化学反应分析

Types of Reactions: Rheediaxanthone A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the xanthone core, modifying its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

科学研究应用

作用机制

Rheediaxanthone A exerts its effects through multiple mechanisms:

Apoptosis Induction: It induces programmed cell death in cancer cells by activating caspases and other apoptotic pathways.

Cell Cycle Arrest: this compound can halt the cell cycle at specific phases, preventing cancer cell proliferation.

Modulation of Signaling Pathways: It affects key signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival and growth.

相似化合物的比较

Rheediaxanthone A is compared with other xanthones such as:

Rheediaxanthone B: Similar in structure but exhibits slightly different biological activities.

Rheediaxanthone C: Another related compound with distinct cytotoxic properties.

Isogarciniaxanthone E: Known for its potent anticancer activity, more effective than this compound in some assays.

Uniqueness: this compound is unique due to its specific structural features and its ability to modulate multiple biological pathways, making it a versatile compound for research and therapeutic applications .

生物活性

Rheediaxanthone A is a notable compound isolated from various species within the genus Rheedia, particularly from Rheedia acuminata and Metaxya rostrata. This compound belongs to the xanthone family, which has garnered attention for its diverse biological activities, including cytotoxic, anti-inflammatory, and potential antimalarial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Isolation

This compound is characterized by a unique chemical structure that contributes to its biological activity. It was first isolated through bioassay-guided fractionation of extracts from the bark of Rheedia acuminata and rootlets of Metaxya rostrata. The structure was elucidated using advanced techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) .

1. Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. In studies involving colorectal cancer (CRC) cells, it has been shown to induce cell cycle arrest and apoptosis. The mechanism involves the activation of caspases, which are crucial for programmed cell death. The following table summarizes the cytotoxic effects observed in different studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SW480 CRC Cells | 2.5 | Caspase activation |

| 2-Deprenyl-Rheediaxanthone B (XB) | SW480 CRC Cells | 0.6 | Induces cell viability loss |

| 2-Deprenyl-7-Hydroxy-Rheediaxanthone B (OH-XB) | SW480 CRC Cells | 0.8 | Induces apoptosis |

The IC50 values indicate the concentration at which 50% of the cells are inhibited, demonstrating that this compound has potent activity against CRC cells .

2. Antimalarial Activity

In addition to its cytotoxic properties, this compound has been evaluated for its antimalarial potential. Research indicates that xanthones from Rheedia species exhibit activity against chloroquine-resistant strains of Plasmodium falciparum. The following data table presents findings on antiplasmodial activity:

| Compound | Strain | IC50 (µM) |

|---|---|---|

| This compound | Plasmodium falciparum FcB1 | >10 |

| Other Xanthones | Plasmodium falciparum FcB1 | ~3 |

While this compound showed weaker activity compared to other xanthones, it still contributes to the overall understanding of xanthones as potential antimalarial agents .

3. Anti-Inflammatory Effects

Xanthones, including this compound, have also been studied for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit nitric oxide production in activated macrophages, suggesting a role in modulating inflammatory responses.

Case Studies

Case Study 1: Colorectal Cancer Treatment

A study focused on the effects of this compound on SW480 CRC cells highlighted its ability to induce apoptosis through caspase activation. The results indicated a significant reduction in cell viability at concentrations as low as 2.5 µM after a 48-hour treatment period. Western blot analysis revealed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Antiplasmodial Activity Assessment

In another study assessing the antiplasmodial activity of xanthones from Rheedia acuminata, this compound was tested against chloroquine-resistant strains of Plasmodium falciparum. Although it exhibited weaker activity compared to other isolated compounds, it still provided insights into the structure-activity relationship necessary for developing new antimalarial drugs .

属性

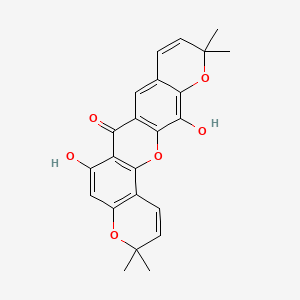

IUPAC Name |

11,22-dihydroxy-7,7,19,19-tetramethyl-2,8,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,10,15,17,21-octaen-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-22(2)8-6-12-15(28-22)10-14(24)16-17(25)13-9-11-5-7-23(3,4)29-19(11)18(26)21(13)27-20(12)16/h5-10,24,26H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAPUFLPLOSGII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。